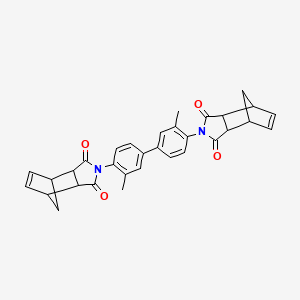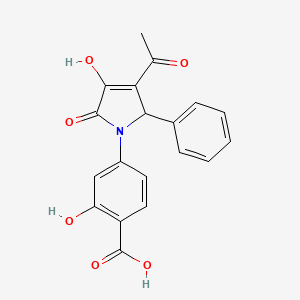![molecular formula C18H18N6O5 B11543248 3-Nitro-N'-[(E)-[5-nitro-2-(piperazin-1-YL)phenyl]methylidene]benzohydrazide](/img/structure/B11543248.png)
3-Nitro-N'-[(E)-[5-nitro-2-(piperazin-1-YL)phenyl]methylidene]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-N’-[(E)-[5-nitro-2-(piperazin-1-YL)phenyl]methylidene]benzohydrazida es un compuesto orgánico complejo que presenta tanto grupos nitro como piperazina
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-Nitro-N’-[(E)-[5-nitro-2-(piperazin-1-YL)phenyl]methylidene]benzohydrazida típicamente involucra la condensación de 5-nitro-2-(piperazin-1-il)benzaldehído con 3-nitrobenzohidrazida. La reacción generalmente se lleva a cabo en un solvente orgánico como etanol o metanol bajo condiciones de reflujo. Luego, la mezcla de reacción se enfría y el producto se aísla por filtración y se purifica por recristalización.
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, así como implementar técnicas de purificación eficientes como la cromatografía en columna o la cristalización.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-Nitro-N’-[(E)-[5-nitro-2-(piperazin-1-YL)phenyl]methylidene]benzohydrazida puede someterse a diversas reacciones químicas, que incluyen:
Oxidación: Los grupos nitro se pueden oxidar aún más para formar compuestos nitroso u otros compuestos de estado de oxidación superior.
Reducción: Los grupos nitro se pueden reducir a aminas utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador o hidruros metálicos.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución aromática electrófila, como nitración, sulfonación o halogenación.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o la hidrogenación catalítica utilizando paladio sobre carbono (Pd/C) se utilizan comúnmente.
Sustitución: Las reacciones de sustitución aromática electrófila generalmente requieren ácidos fuertes como el ácido sulfúrico (H2SO4) o ácidos de Lewis como el cloruro de aluminio (AlCl3).
Productos Principales
Oxidación: Formación de derivados nitroso u otros productos oxidados.
Reducción: Formación de las aminas correspondientes.
Sustitución: Formación de compuestos aromáticos sustituidos dependiendo del electrófilo utilizado.
Aplicaciones Científicas De Investigación
3-Nitro-N’-[(E)-[5-nitro-2-(piperazin-1-YL)phenyl]methylidene]benzohydrazida tiene varias aplicaciones en la investigación científica:
Química Medicinal: Se puede utilizar como un andamio para el desarrollo de nuevos fármacos, particularmente aquellos que se dirigen a células bacterianas o cancerosas debido a su posible bioactividad.
Ciencia de Materiales: El compuesto se puede utilizar en la síntesis de nuevos materiales con propiedades electrónicas u ópticas específicas.
Síntesis Orgánica: Sirve como intermedio en la síntesis de moléculas orgánicas más complejas.
Mecanismo De Acción
El mecanismo de acción de 3-Nitro-N’-[(E)-[5-nitro-2-(piperazin-1-YL)phenyl]methylidene]benzohydrazida no se comprende completamente. Se cree que interactúa con moléculas biológicas a través de sus grupos nitro y piperazina. Los grupos nitro pueden sufrir reacciones redox, generando potencialmente especies reactivas de oxígeno (ROS) que pueden dañar los componentes celulares. La porción de piperazina puede interactuar con receptores o enzimas específicos, modulando su actividad.
Comparación Con Compuestos Similares
Compuestos Similares
3-Nitrobenzohidrazida: Un análogo más simple que carece del grupo piperazina y del grupo nitro adicional.
5-Nitro-2-(piperazin-1-il)benzaldehído: Otro compuesto relacionado que sirve como precursor en la síntesis de 3-Nitro-N’-[(E)-[5-nitro-2-(piperazin-1-YL)phenyl]methylidene]benzohydrazida.
Unicidad
3-Nitro-N’-[(E)-[5-nitro-2-(piperazin-1-YL)phenyl]methylidene]benzohydrazida es única debido a la presencia de ambos grupos nitro y piperazina, que confieren reactividad química distinta y potencial actividad biológica. Esta combinación de grupos funcionales no se encuentra comúnmente en otros compuestos, lo que la convierte en un objetivo valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C18H18N6O5 |
|---|---|
Peso molecular |
398.4 g/mol |
Nombre IUPAC |
3-nitro-N-[(E)-(5-nitro-2-piperazin-1-ylphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C18H18N6O5/c25-18(13-2-1-3-15(10-13)23(26)27)21-20-12-14-11-16(24(28)29)4-5-17(14)22-8-6-19-7-9-22/h1-5,10-12,19H,6-9H2,(H,21,25)/b20-12+ |
Clave InChI |
YQRYOWPNCJYJJJ-UDWIEESQSA-N |
SMILES isomérico |
C1CN(CCN1)C2=C(C=C(C=C2)[N+](=O)[O-])/C=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
SMILES canónico |
C1CN(CCN1)C2=C(C=C(C=C2)[N+](=O)[O-])C=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-N'-[2-(2-fluorophenyl)ethyl]ethanediamide](/img/structure/B11543165.png)
![N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11543169.png)

![N-({N'-[(E)-[2-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(4-nitrophenyl)benzenesulfonamide](/img/structure/B11543179.png)
![N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-6-[(2Z)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11543181.png)
![N-(3,4-dimethylphenyl)-4-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11543185.png)
![4-chloro-N-{2-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B11543187.png)
![2-chloro-N-(4-{[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11543198.png)
![2,4-dibromo-6-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11543203.png)
![Methyl 2-amino-4-(1,3-benzodioxol-5-yl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11543215.png)
![N-[4-(biphenyl-4-yl)-5-methyl-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11543223.png)
![3,4-dibromo-6-methoxy-2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11543224.png)

![17-(4-methoxyphenyl)-1-{(E)-[(2-methylphenyl)imino]methyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11543247.png)
